2-Aminoadamantane-2-carboxylic acid
Overview
Description
2-Aminoadamantane-2-carboxylic acid is an organic compound with the formula C11H17NO2 . It is a geminal, functionalized achiral amino acid that has been reported to possess interesting biological activity as a transport mediator due to its unique physiochemical properties .
Synthesis Analysis
The synthesis of this compound involves a high-yielding, scalable, and safe process . The process uses various mesoreactor flow devices to expedite the lab-scale synthesis of this molecule by simplifying the processing requirements for the use of several potentially hazardous reagent combinations and reaction conditions .Molecular Structure Analysis
The molecular formula of this compound is C11H17NO2 . Its average mass is 195.258 Da and its monoisotopic mass is 195.125931 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps . The process involves the use of 2-adamantone, (NH4)2CO3, and NaCN, among other reagents .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 346.2±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . It also has a molar refractivity of 51.8±0.3 cm3, a molar volume of 157.7±3.0 cm3, and a polarizability of 20.5±0.5 10-24 cm3 .Scientific Research Applications
Synthesis and Chemical Properties
Flow-Based Synthesis : A high-yielding, scalable, and safe process for preparing 2-aminoadamantane-2-carboxylic acid using mesoreactor flow devices has been developed. This method simplifies the use of hazardous reagents and reaction conditions, highlighting the compound's utility in laboratory synthesis (Battilocchio et al., 2012).
Synthesis of Stereoisomers : Research describes synthetic routes to create stereoisomers of 4-aminoadamantane-2-carboxylic acid, expanding the possibilities for creating structurally diverse molecules (Black, 1982).
Biological and Pharmacological Research
Topical Anesthetic Activity : Derivatives of this compound have shown significant anesthetic activity in experiments, indicating potential for medical applications (Avdyunina et al., 1995).
Inhibition Studies : this compound has been studied for its inhibitory activity in enzymatic synthesis, contributing to a deeper understanding of biochemical processes (Coulter et al., 1974).
Advanced Chemical Applications
Ichikawa Rearrangement : The compound has been used in the synthesis of bioactive peptides, demonstrating its applicability in complex organic synthesis and pharmaceutical research (Szcześniak et al., 2016).
Building Blocks for Molecular Channels : Adamantane derivatives, including this compound, have been explored as building blocks for creating molecular channels, showcasing their potential in nanotechnology and material science (Basarić et al., 2007).
Intelligent and Self-Controlling Platforms : The compound has been used in the development of autonomous and self-regulating systems for continuous reaction sequences in flow chemistry, highlighting its role in innovative chemical process engineering (Ingham et al., 2014).
Mechanism of Action
Target of Action
The primary target of 2-Aminoadamantane-2-carboxylic acid is the purinergic P2X receptors . These receptors are trimeric cell surface ion channels that are gated by extracellular ATP . They are present on the surface of various cells, including hematopoietic lineage, astrocytes, microglia, oligodendrocytes, Schwann cells, and neurons (primarily glutamatergic neurons) in the central and peripheral nervous system .
Mode of Action
This compound: interacts with its targets by inhibiting the P2X7-evoked glutamate release . This inhibition may contribute to its antinociceptive properties .
Biochemical Pathways
The biochemical pathway affected by This compound is the purinergic signaling pathway . By inhibiting the P2X7-evoked glutamate release, it can potentially alter the signaling in this pathway . The downstream effects of this alteration are currently under investigation .
Pharmacokinetics
The pharmacokinetic properties of This compound It is known to have high gi absorption and is a p-gp substrate . Its lipophilicity (iLOGP) is 1.61 , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of This compound ’s action include the inhibition of glutamate release . This inhibition can potentially lead to analgesic effects .
Safety and Hazards
2-Aminoadamantane-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
Research is ongoing into the potential applications of 2-Aminoadamantane-2-carboxylic acid. For example, it has been used in the design and synthesis of novel mannosylated muropeptide analogs . The immunostimulating activities of these prepared compounds will be evaluated in a mice model using ovalbumin as an antigen and compared with previously prepared derivatives .
Biochemical Analysis
Biochemical Properties
2-Aminoadamantane-2-carboxylic acid has been reported to interact with various enzymes and proteins
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have been studied
Metabolic Pathways
It is believed to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Properties
IUPAC Name |
2-aminoadamantane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c12-11(10(13)14)8-2-6-1-7(4-8)5-9(11)3-6/h6-9H,1-5,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMQRNCPZFUGID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195187 | |
Record name | Adamantanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42381-05-5 | |
Record name | 2-Aminoadamantane-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42381-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adamantanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042381055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 42381-05-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145160 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Adamantanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ADAMANTANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F52G3FRR68 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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